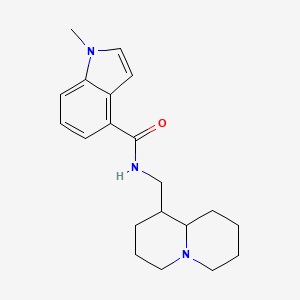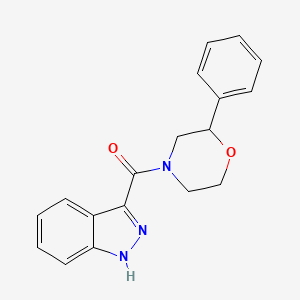
1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which combines an indole core with a quinolizidine moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinolizidine Moiety Introduction: The quinolizidine moiety can be introduced through a series of cyclization reactions starting from appropriate precursors such as amino alcohols or diamines.
Coupling of Indole and Quinolizidine: The final step involves coupling the indole core with the quinolizidine moiety using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
The exact mechanism of action is still under investigation and may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE can be compared with other similar compounds:
N-methyl (octahydro-2H-quinolizin-1-yl)methanamine: This compound shares the quinolizidine moiety but lacks the indole core, making it less versatile in terms of biological activity.
N-((octahydro-2H-quinolizin-1-yl)methyl)propan-1-amine dihydrochloride: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological properties.
The uniqueness of 1-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE lies in its combination of the indole and quinolizidine moieties, which confer a wide range of chemical and biological activities.
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O/c1-22-13-10-16-17(7-4-9-19(16)22)20(24)21-14-15-6-5-12-23-11-3-2-8-18(15)23/h4,7,9-10,13,15,18H,2-3,5-6,8,11-12,14H2,1H3,(H,21,24) |
InChI Key |
OTNPOMCTGDFKFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133749.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11133770.png)
![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11133774.png)
![1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133781.png)
![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11133786.png)
![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-2-ol](/img/structure/B11133794.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133795.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11133809.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11133810.png)
![7-Chloro-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133816.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11133832.png)
![1-(3-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133835.png)

